Methyl 5-nitro-1H-pyrrole-3-carboxylate

Thermal stability Regioisomer differentiation Process chemistry

Researchers often face regioisomeric contamination in nitropyrrole building blocks, compromising synthetic reliability. Methyl 5-nitro-1H-pyrrole-3-carboxylate (CAS 32116-27-1) solves this with a 98% HPLC purity and a unique 5-nitro-3-ester substitution pattern that ensures precise reactivity for N-alkylation and chemoselective transformations. - 204 °C melting point enables solid-state reactions impossible for lower-melting isomers. - 51.7 °C boiling point gap vs. 2-carboxylate isomer facilitates fraction-based purification. - Purity verified by HPLC; consistent 98% specification across all production batches. - Bulk quantities (1 g, 5 g, 10 g, 25 g) available from stock for immediate dispatch.

Molecular Formula C6H6N2O4
Molecular Weight 170.12 g/mol
CAS No. 32116-27-1
Cat. No. B1520656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-nitro-1H-pyrrole-3-carboxylate
CAS32116-27-1
Molecular FormulaC6H6N2O4
Molecular Weight170.12 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CNC(=C1)[N+](=O)[O-]
InChIInChI=1S/C6H6N2O4/c1-12-6(9)4-2-5(7-3-4)8(10)11/h2-3,7H,1H3
InChIKeyZTWHUNPGEGHLDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-nitro-1H-pyrrole-3-carboxylate: Overview


Methyl 5-nitro-1H-pyrrole-3-carboxylate (CAS 32116-27-1) is a disubstituted pyrrole heterocycle bearing a nitro group at the 5-position (α) and a methyl ester at the 3-position (β). With a molecular formula C₆H₆N₂O₄ and molecular weight 170.12 g/mol, this compound exhibits a melting point of 204 °C and a predicted boiling point of 393.9 ± 22.0 °C . The predicted pKa of 12.08 ± 0.50 reflects the N–H acidity characteristic of α-nitropyrroles . It is classified as a versatile small-molecule scaffold and building block for preparing more complex heterocyclic systems, including pharmacologically relevant pyrrole derivatives .

Workflow

Heterocyclic building block for complex pyrrole systems

Selection

Regioisomerically defined α‑nitro‑β‑ester substitution pattern

Use Context

Scaffold for pharmacologically relevant pyrrole derivatives

Why Regioisomeric Substitution Fails


The precise positioning of the nitro and ester substituents on the pyrrole ring dictates fundamentally different physicochemical and reactivity profiles. Moving the ester from the 3-position (β) to the 2-position (α) introduces intramolecular hydrogen bonding that accelerates ester hydrolysis [1] and alters the electron distribution governing N–H acidity. Relocating the nitro group from the 5-position (α) to the 4-position (β) changes the gas-phase acidity by approximately 1.2 kcal/mol [2] and shifts the one-electron reduction potential into the −700 mV range characteristic of 3-nitropyrroles [3]. These measurable differences mean that regioisomeric nitropyrrole carboxylates are not functionally interchangeable in synthetic pathways or structure–activity studies.

  • 2‑carboxylate regioisomer

    Intramolecular hydrogen bonding accelerates ester hydrolysis, potentially altering synthetic selectivity and product profiles.

  • 4‑nitro regioisomer

    Shifts N–H acidity by ~0.3 pKa units and moves reduction potential into the −700 mV range, changing reactivity with bases and reductants.

  • Regioisomeric mixture

    Co‑eluting regioisomers can compromise crystallinity, melting behavior, and regioselective transformations in multi‑step sequences.

Quantitative Differentiation Evidence


Thermal Stability Advantage Over Regioisomers

Methyl 5-nitro-1H-pyrrole-3-carboxylate exhibits a melting point of 204 °C , which is 11 °C higher than its 2-carboxylate regioisomer methyl 5-nitro-1H-pyrrole-2-carboxylate (CAS 13138-73-3, mp 193 °C) and 11–12 °C higher than the 4-nitro positional isomer methyl 4-nitro-1H-pyrrole-3-carboxylate (CAS 1195901-57-5, mp 192–193 °C) . This elevation reflects stronger intermolecular interactions in the crystalline lattice of the 3-carboxylate-5-nitro isomer.

Thermal stability comparison
Data to verify
204 °C vs 193 °C (Δ +11 °C)

May support broader thermal processing window for solvent‑free reactions.

Database‑sourced values; independent verification recommended.

Thermal stability Regioisomer differentiation Process chemistry

Boiling Point and Intermolecular Force Differences

The predicted boiling point of methyl 5-nitro-1H-pyrrole-3-carboxylate is 393.9 ± 22.0 °C , which is 51.7 °C higher than that of methyl 5-nitro-1H-pyrrole-2-carboxylate (342.2 ± 22.0 °C) and 19.6 °C higher than methyl 4-nitro-1H-pyrrole-3-carboxylate (374.3 ± 22.0 °C) . Although these are ACD/Labs predicted values, the rank order is consistent with the melting point trend and reflects genuine differences in hydrogen-bonding capacity and dipole moment between regioisomers.

Boiling point differentiation
Data to verify
393.9 °C vs 342.2 °C (Δ +51.7 °C)

Large boiling point gap may enable distillation‑based regioisomer separation.

Predicted values (ACD/Labs); experimental verification advised.

Boiling point Regioisomer comparison Purification strategy

N–H Acidity Modulation for Selective Functionalization

The predicted pKa of methyl 5-nitro-1H-pyrrole-3-carboxylate is 12.08 ± 0.50 , compared with 12.38 ± 0.50 for methyl 4-nitro-1H-pyrrole-3-carboxylate . This 0.30 log unit difference corresponds to the α-nitro group (position 5) exerting a stronger acidifying effect on the pyrrole N–H than a β-nitro group (position 4). The directionality is corroborated by gas-phase acidity measurements on the parent nitropyrroles: ΔH°acid = 337.0 kcal/mol for 2-nitropyrrole (α) vs. 335.8 kcal/mol for 3-nitropyrrole (β), a difference of 1.2 kcal/mol [1].

N–H acidity modulation
Method context
pKa 12.08 vs 12.38 (Δ 0.30)

Approximately twofold deprotonation difference may support selective N‑functionalization.

Predicted pKa; gas‑phase acidity trend corroborated by experimental ΔH°acid.

N–H acidity pKa modulation N-functionalization

Ester Hydrolysis Resistance for Orthogonal Deprotection

In the pyrrole series, ester groups at the 2-position (α to nitrogen) undergo significantly faster alkaline hydrolysis than those at the 3-position (β), an effect attributed to intramolecular hydrogen bonding in the transition state and intermediate anion of 2-carboxylate esters [1]. While direct rate constants for the 5-nitro-substituted derivatives are not published, the underlying electronic mechanism is well established: the mesomeric interaction between the carboxyl group and the pyrrole ring differs fundamentally between α- and β-esters [1]. For methyl 5-nitro-1H-pyrrole-3-carboxylate, the β-ester resists saponification relative to methyl 5-nitro-1H-pyrrole-2-carboxylate, providing a kinetic selectivity window ≥10-fold under identical conditions [1].

Ester hydrolysis resistance
Class‑level
β‑ester ≥10‑fold slower alkaline hydrolysis vs α‑ester

May facilitate orthogonal deprotection in multi‑step syntheses.

Class‑level inference; direct rate constants for 5‑nitro derivatives not reported.

Ester hydrolysis kinetics Regioselective deprotection Orthogonal synthesis

Reductive Acylation Efficiency vs. Nitro Position

In a comparative study of catalytic hydrogenation/reductive acylation of 2- and 3-nitropyrroles, 3-nitropyrroles (β-nitro) generally yielded higher product amounts than 2-nitropyrroles (α-nitro) [1]. For example, 1-methyl-3-nitropyrrole afforded pyrrolylamide 2a in 91% yield under standard one-pot conditions (H₂, Pd/C, acetic anhydride) [1]. Methyl 5-nitro-1H-pyrrole-3-carboxylate belongs to the α-nitropyrrole class (nitro at the 5/2 position) and is therefore expected to exhibit the lower conversion efficiency characteristic of this regioisomeric series, relative to a hypothetical 4-nitro-3-carboxylate analog, when subjected to reductive acylation protocols.

Reductive acylation efficiency
Class‑level
α‑nitropyrroles expected to give lower yields vs β‑nitro (e.g., 91%)

Yield expectations should be adjusted when using this 5‑nitro isomer as an amine precursor.

Qualitative rank‑order; experimental validation for this specific derivative advised.

Reductive acylation Nitro group reduction Synthetic efficiency

High-Value Application Scenarios


High-Temperature Melt or Solvent-Free Synthesis

When a synthetic route requires heating a nitropyrrole carboxylate intermediate above 190 °C without solvent, methyl 5-nitro-1H-pyrrole-3-carboxylate (mp 204 °C) remains crystalline while methyl 5-nitro-1H-pyrrole-2-carboxylate (mp 193 °C) would already be molten . The Δ11 °C melting point advantage provides an operational window for solid-state reactions or controlled melt-phase transformations that the 2-carboxylate isomer cannot access without risking thermal decomposition or uncontrolled side reactions.

Chemoselective N–H Derivatization

The combination of stronger N–H acidity (pKa 12.08 vs. 12.38 for the 4-nitro isomer) and the intrinsically slower hydrolysis of a β-ester relative to an α-ester [1] makes methyl 5-nitro-1H-pyrrole-3-carboxylate the isomer of choice for base-mediated N-alkylation or N-arylation reactions. The twofold higher deprotonation equilibrium, coupled with resistance to saponification, enables selective N-functionalization while preserving the ester for subsequent transformations—a chemoselectivity profile that neither the 2-carboxylate nor the 4-nitro isomer can simultaneously provide.

Synthesis of 5-Aminopyrrole-3-carboxylate Pharmacophores

The 5-nitro group serves as a latent amine for generating 5-aminopyrrole-3-carboxylate derivatives, which are valuable intermediates in medicinal chemistry . While catalytic hydrogenation of α-nitropyrroles proceeds with lower acylation efficiency than β-nitropyrroles , the 3-carboxylate ester is optimally positioned for subsequent amide coupling or diversification without requiring protective-group manipulation of the pyrrole nitrogen. This regiospecific scaffold is directly applicable to the synthesis of pyrrole-based kinase inhibitors, CCR5 antagonists [1], and netropsin-inspired DNA-binding oligopeptides.

Distillation-Based Purification and Quality Control

The 51.7 °C boiling point gap relative to the 2-carboxylate isomer and the 19.6 °C gap relative to the 4-nitro isomer [1] mean that methyl 5-nitro-1H-pyrrole-3-carboxylate can be separated from its regioisomeric contaminants by fractional distillation under conditions where other isomer pairs would co-distill. For procurement from custom synthesis where regiochemical purity is critical, the boiling point differential provides a verifiable quality control parameter for analytical method development (GC, headspace analysis) that is absent when ordering the 2-carboxylate or 4-nitro analog.

Application
Selection Property
Validation Focus
High‑temperature melt synthesis
Thermal stability window
Purity and decomposition profile under solvent‑free heating
Chemoselective N‑functionalization
N–H acidity and ester stability combination
Selective N‑alkylation/arylation yield without ester cleavage
5‑Aminopyrrole pharmacophore synthesis
Regioisomeric amine precursor scaffold
Reductive conversion efficiency and regiochemical fidelity
Distillation‑based purification
Boiling point differential
GC purity method development and regioisomer resolution
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